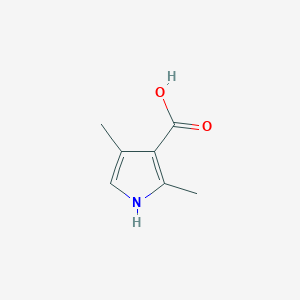

2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-4-3-8-5(2)6(4)7(9)10/h3,8H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPJVSRTTKVMEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388521 | |

| Record name | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17106-13-7 | |

| Record name | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17106-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Characteristics of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and relevant biological context of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Physicochemical Characteristics

Table 1: Physicochemical Data for this compound and its Ethyl Ester

| Property | This compound | Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate |

| Molecular Formula | C₇H₉NO₂[1] | C₉H₁₃NO₂[2][3][4] |

| Molecular Weight | 139.15 g/mol [1] | 167.21 g/mol [2] |

| IUPAC Name | This compound[1] | Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate |

| CAS Number | 17106-13-7[1] | 2199-51-1[2][3][4] |

| Appearance | Solid (Predicted) | Red to Very Dark Red Solid[2] |

| Melting Point | Not available | 122-123 °C[2][5] |

| Boiling Point | Not available | 162 °C at 11 mmHg[2][5] |

| pKa | Not available | 16.44 ± 0.50 (Predicted)[2][5] |

| Solubility | Not available | Soluble in DMSO; Slightly soluble in Chloroform and Methanol[2][5] |

Experimental Protocols

The synthesis of this compound is typically achieved through the hydrolysis of its corresponding ethyl ester. Below are detailed experimental protocols for the synthesis of the ethyl ester and its subsequent hydrolysis.

Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

This procedure is adapted from established methods for pyrrole synthesis.

Materials:

-

3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester

-

Isopropanol

-

Concentrated hydrochloric acid

-

Ice-water bath

Procedure:

-

In a 10-liter four-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, gas introduction tube, and condenser, add 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester (1.5 kg, 5.6 mol) and isopropanol (4.5 L).

-

Stir the mixture at 25-30 °C.

-

Slowly add concentrated hydrochloric acid (2.2 L) through an addition funnel.

-

After the addition is complete, warm the reaction mixture to 45-50 °C.

-

Maintain this temperature until the cessation of gas evolution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the solution to 25-30 °C and quench it in an ice-water bath.

-

Collect the precipitated product by filtration and dry it at 50 °C.

Hydrolysis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

This protocol is based on the general procedure for the alkaline hydrolysis of pyrrole esters.

Materials:

-

Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

-

Methanol

-

Water

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

5N Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Dissolve ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in a mixture of methanol and water.

-

Slowly add a 5N aqueous solution of potassium hydroxide with stirring.

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

Monitor the reaction by TLC to confirm the disappearance of the starting ester.

-

After completion, cool the mixture to room temperature.

-

Acidify the solution to a pH of 3 by the slow addition of 5N HCl.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with distilled water.

-

Dry the product under a vacuum to yield this compound.

Biological Context and Signaling Pathways

Derivatives of this compound have been identified as potent inhibitors of Receptor Tyrosine Kinases (RTKs), which are crucial in cellular signaling pathways that regulate cell growth, differentiation, and metabolism.[6] Specifically, these compounds have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor beta (PDGF-Rβ).[6]

The general mechanism of RTK signaling is initiated by ligand binding, which induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated tyrosines then serve as docking sites for various signaling proteins, leading to the activation of downstream pathways such as the Ras-MAPK cascade.

Below is a diagram illustrating the general workflow for the synthesis of this compound and a conceptual diagram of its derivatives' role in inhibiting RTK signaling.

References

- 1. This compound | C7H9NO2 | CID 3018578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester [webbook.nist.gov]

- 4. 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester [webbook.nist.gov]

- 5. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | 2199-51-1 [chemicalbook.com]

- 6. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of the Molecular Architecture: A Technical Guide to 2,4-dimethyl-1H-pyrrole-3-carboxylic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid, a key heterocyclic compound. This document outlines its chemical properties, detailed experimental protocols for its synthesis and characterization, and insights into its biological significance through the lens of related derivatives.

Molecular and Spectroscopic Data

The structural identity of this compound (C₇H₉NO₂) is established through a combination of spectroscopic techniques. The following tables summarize the key quantitative data associated with this molecule and its common precursor.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| IUPAC Name | This compound |

| CAS Number | 17106-13-7 |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Bands |

| ¹H NMR | Singlets for two methyl groups, a singlet for the pyrrolic C-H, a broad singlet for the N-H, and a broad singlet for the carboxylic acid O-H. |

| ¹³C NMR | Peaks corresponding to two methyl carbons, three pyrrolic carbons (two quaternary, one C-H), and one carboxylic acid carbon. |

| IR Spectroscopy | Broad O-H stretch (carboxylic acid), N-H stretch, C=O stretch, and C-N stretch. |

| Mass Spectrometry | A molecular ion peak and characteristic fragmentation patterns including loss of -OH and -COOH. |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the hydrolysis of its corresponding ethyl ester.

Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

A common synthetic route to the precursor, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, involves the Knorr pyrrole synthesis or modifications thereof. One documented method involves the reaction of an alpha-amino ketone with a beta-ketoester.

Protocol: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Reagents: Ethyl acetoacetate and an appropriate alpha-aminoketone.

-

Procedure:

-

Dissolve ethyl acetoacetate in a suitable solvent such as acetic acid.

-

Add the alpha-aminoketone to the solution.

-

Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.

-

Hydrolysis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

The final step to obtain this compound is the hydrolysis of the ethyl ester.

Protocol: Synthesis of this compound via Hydrolysis

-

Reaction Setup: A round-bottom flask fitted with a reflux condenser.

-

Reagents: Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, a base (e.g., sodium hydroxide or potassium hydroxide), ethanol, and water.

-

Procedure:

-

Dissolve ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide or potassium hydroxide to the flask.

-

Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete (monitored by TLC).

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4.

-

The carboxylic acid will precipitate out of the solution.

-

Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

-

Biological Context and Signaling Pathway

Derivatives of this compound have been investigated for their potential as therapeutic agents. Specifically, pyrazoline-conjugated derivatives have shown promise as antimicrobial and anticancer agents, with molecular docking studies suggesting inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on the surface of endothelial cells initiates a cascade of intracellular signaling events. This leads to cell proliferation, migration, and survival, ultimately promoting angiogenesis. The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway.

Caption: Simplified VEGFR-2 signaling cascade initiated by VEGF binding.

Structure Elucidation Workflow

The logical flow for the complete structural elucidation of this compound, from synthesis to characterization, is outlined below.

Caption: Workflow for the synthesis and structural confirmation.

References

Spectroscopic and Synthetic Profile of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodology for 2,4-dimethyl-1H-pyrrole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. This document summarizes predicted spectroscopic data, details a reliable synthetic protocol, and explores the biological context of this compound's derivatives, particularly in the realm of anticancer research targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.

Spectroscopic Data

Due to the limited availability of a complete set of experimentally-derived spectra for this compound in publicly accessible databases, the following tables present predicted spectroscopic data. These predictions are based on established principles of NMR and IR spectroscopy, analysis of data for structurally similar compounds, and the known molecular formula (C₇H₉NO₂) and molecular weight (139.15 g/mol ).

Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.5 - 12.5 | Singlet (broad) | 1H | COOH |

| ~10.5 - 11.5 | Singlet (broad) | 1H | N-H |

| ~6.5 | Singlet | 1H | C5-H |

| ~2.3 | Singlet | 3H | C4-CH₃ |

| ~2.2 | Singlet | 3H | C2-CH₃ |

Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (ppm) | Assignment |

| ~165 - 170 | C=O (Carboxylic Acid) |

| ~130 - 135 | C4 |

| ~120 - 125 | C2 |

| ~115 - 120 | C5 |

| ~110 - 115 | C3 |

| ~12 - 15 | C4-CH₃ |

| ~10 - 13 | C2-CH₃ |

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~3200 | Medium | N-H stretch |

| ~2950 - 2850 | Medium | C-H stretch (Aliphatic) |

| 1700 - 1680 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600 | Medium | C=C stretch (Pyrrole ring) |

| ~1450 | Medium | C-H bend (Aliphatic) |

| 1300 - 1200 | Strong | C-O stretch |

| ~920 | Medium, Broad | O-H bend (out-of-plane) |

Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| Predicted [M+H]⁺ | 140.0657 |

| Predicted [M-H]⁻ | 138.0504 |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the synthesis of its ethyl ester precursor followed by hydrolysis.

Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

This procedure is adapted from established methods for Knorr-type pyrrole synthesis.

Materials:

-

Ethyl acetoacetate

-

Sodium nitrite

-

Zinc dust

-

Glacial acetic acid

-

Ethanol

-

Diethyl ether

-

Water

Procedure:

-

Preparation of Ethyl 2-aminoacetoacetate: In a flask equipped with a stirrer and cooled in an ice-salt bath, a solution of ethyl acetoacetate in glacial acetic acid is prepared. A concentrated aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 10°C.

-

Reduction: After the addition is complete, the mixture is stirred for a further 2 hours at low temperature. Zinc dust is then added portion-wise, ensuring the temperature does not exceed 20°C.

-

Cyclization: The reaction mixture is then heated under reflux for 1-2 hours to facilitate the cyclization.

-

Work-up: The hot solution is filtered to remove excess zinc. The filtrate is poured into ice water, leading to the precipitation of the crude ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.

-

Purification: The crude product is collected by filtration, washed with cold water, and recrystallized from an ethanol/water mixture to yield the pure ester.

Hydrolysis to this compound

Materials:

-

Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

-

Sodium hydroxide or Potassium hydroxide

-

Ethanol

-

Water

-

Hydrochloric acid (concentrated)

Procedure:

-

Saponification: The ethyl ester is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide or potassium hydroxide.

-

Reflux: The mixture is heated under reflux for 2-4 hours until the ester is completely hydrolyzed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Acidification: After cooling to room temperature, the reaction mixture is diluted with water and acidified with concentrated hydrochloric acid until the pH is acidic (pH ~3-4). This will precipitate the carboxylic acid.

-

Isolation and Purification: The precipitated this compound is collected by filtration, washed thoroughly with cold water to remove inorganic salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as aqueous ethanol.

Mandatory Visualizations

Synthetic Workflow

Caption: Synthetic workflow for this compound.

VEGFR-2 Signaling Pathway

Derivatives of this compound have been investigated as potential inhibitors of the VEGFR-2 signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) and is often dysregulated in cancer.

Caption: The VEGFR-2 signaling pathway and the potential point of inhibition.

A Technical Guide to the Biological Activity of 2,4-dimethyl-1H-pyrrole-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrrole nucleus is a fundamental heterocyclic scaffold prevalent in numerous natural products and synthetic molecules, demonstrating a wide array of biological activities.[1] As a privileged structure in medicinal chemistry, its derivatives are extensively explored for therapeutic applications.[2][3][4] Among these, derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid have emerged as a promising class of compounds, exhibiting significant potential in the development of novel antimicrobial and anticancer agents.[5] This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these derivatives.

Synthesis of this compound Derivatives

The synthesis of pyrrole derivatives is well-established, with classical methods such as the Paal-Knorr, Hantzsch, and Knorr syntheses being cornerstone reactions.[6][7] The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine, is a particularly prominent method.[6][8] Modern approaches often focus on green chemistry principles, utilizing solvent-free conditions or alternative energy sources like microwave irradiation to improve efficiency and environmental friendliness.[1][8]

A common strategy for creating diverse libraries of biologically active molecules is molecular hybridization, where the core this compound structure is combined with other pharmacophores. One such approach involves conjugating it with pyrazoline moieties to develop novel therapeutic candidates.[5]

Biological Activities and Mechanisms of Action

Derivatives of this compound have been primarily investigated for their anticancer and antimicrobial properties.

Anticancer Activity

A study involving 24 novel pyrazoline-conjugated this compound and amide derivatives demonstrated significant antiproliferative activity.[5] When screened by the National Cancer Institute (NCI-60) at a 10 µM concentration, twelve of these derivatives showed potent activity against various cancer cell lines, with growth inhibition ranging from 50.21% to 108.37%.[5]

Mechanism of Action: VEGFR-2 Inhibition

In silico molecular docking studies have provided insights into the mechanism underlying the anticancer effects. The most potent compounds were found to interact tightly with the active adenosine triphosphate (ATP) site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] VEGFR-2 is a critical protein kinase involved in angiogenesis, a process essential for tumor growth and metastasis. By blocking this receptor, the pyrrole derivatives can inhibit the formation of new blood vessels, thereby starving the tumor of essential nutrients.

Antimicrobial Activity

The same series of pyrazoline-conjugated derivatives was also evaluated for antimicrobial properties. A preliminary in vitro assay revealed four derivatives with promising activity, exhibiting growth inhibition between 50.87% and 56.60% at a concentration of 32 µg/ml.[5] This suggests that the this compound scaffold is a viable starting point for developing new antimicrobial agents.

Quantitative Biological Data

The biological activities of these derivatives are summarized below. The data highlights their potential as dual anticancer and antimicrobial agents.

Table 1: Anticancer Activity of Selected Derivatives

| Compound Class | Concentration | Target | Result |

|---|

| Pyrazoline-conjugated pyrroles (12 derivatives) | 10 µM | Various NCI-60 Cancer Cell Lines | 50.21% - 108.37% Growth Inhibition[5] |

Table 2: Antimicrobial Activity of Selected Derivatives

| Compound Class | Concentration | Target | Result |

|---|

| Pyrazoline-conjugated pyrroles (4 derivatives) | 32 µg/ml | Microbial Strains | 50.87% - 56.60% Growth Inhibition[5] |

Table 3: In Silico Molecular Docking Against VEGFR-2

| Compound | Target | Metric | Result |

|---|---|---|---|

| Most Potent Pyrrole Derivative | VEGFR-2 | Binding Affinity | -9.5 kcal/mol[5] |

| Sunitinib (Reference Drug) | VEGFR-2 | Binding Affinity | -9.9 kcal/mol[5] |

Experimental Protocols

Detailed and reproducible experimental methods are crucial for validating research findings. Below are representative protocols for the synthesis and biological evaluation of these compounds.

General Protocol for Synthesis of Pyrazoline-Conjugated Pyrrole Derivatives

This protocol is a generalized representation based on common synthetic strategies for creating chalcone intermediates followed by cyclization to form pyrazolines.

-

Step 1: Synthesis of Chalcone Intermediate:

-

Dissolve an appropriate acetophenone derivative (1 mmol) and an aromatic aldehyde (1 mmol) in ethanol.

-

Add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise while stirring the mixture at room temperature.

-

Continue stirring for 2-4 hours and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid, wash thoroughly with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to yield the pure chalcone.

-

-

Step 2: Synthesis of Pyrazoline Derivative:

-

Reflux a mixture of the synthesized chalcone (1 mmol) and hydrazine hydrate (or a substituted hydrazine) (1.2 mmol) in glacial acetic acid or ethanol for 6-8 hours.

-

Monitor the reaction completion via TLC.

-

After cooling, pour the reaction mixture into ice-cold water.

-

Collect the resulting solid by filtration, wash with water, and purify by recrystallization to obtain the final pyrazoline-conjugated pyrrole derivative.

-

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding:

-

Seed human cancer cells (e.g., from the NCI-60 panel) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

-

Add serial dilutions of the test compounds (e.g., at a final concentration of 10 µM) to the wells. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity. Include a vehicle control (DMSO only) and a positive control (e.g., Sunitinib).

-

Incubate the plates for an additional 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of growth inhibition using the formula: [1 - (Absorbance of Treated Cells / Absorbance of Control Cells)] x 100%.

-

In Silico Pharmacokinetic Predictions

In addition to biological activity, the drug-like properties of the most potent derivatives were assessed using computational methods. These in silico studies predicted good pharmacokinetic profiles, including favorable oral bioavailability and adherence to Lipinski's rule of five, which are critical indicators of a compound's potential for further development as an oral therapeutic agent.[5] Furthermore, cytotoxicity assays against normal human embryonic kidney cells (HEK293) and hemolysis assays suggested a good therapeutic index for the leading compounds.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scitechnol.com [scitechnol.com]

- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijrpr.com [ijrpr.com]

- 7. Pyrrole synthesis [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

Unlocking the Therapeutic Potential of Substituted Pyrrole-3-Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its varied derivatives, substituted pyrrole-3-carboxylic acids have emerged as a versatile class of molecules with significant potential for therapeutic intervention across a range of diseases. This technical guide provides an in-depth exploration of the key therapeutic targets of these compounds, focusing on their roles in oncology, infectious diseases, and inflammation. We present a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways.

Anticancer Activity: Targeting VEGFR-2 in Tumor Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Substituted pyrrole-3-carboxylic acid derivatives have been investigated as potent inhibitors of VEGFR-2 tyrosine kinase.

Mechanism of Action and Signaling Pathway

VEGF-A, a growth factor often secreted by tumor cells, binds to VEGFR-2, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[2] This initiates a cascade of downstream signaling pathways, primarily the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[1][3] Pyrrole-3-carboxylic acid-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its phosphorylation, thereby blocking the entire downstream signaling cascade and inhibiting angiogenesis.[4][5]

Quantitative Data: In Vitro Inhibitory Activity

The following table summarizes the in vitro VEGFR-2 inhibitory activity of selected substituted pyrrole-containing compounds.

| Compound Class | Specific Compound Example | Target | IC50 (nM) | Reference |

| Pyrrolo[2,3-d]pyrimidine | Derivative with biaryl urea moiety (12d) | VEGFR-2 | 11.9 | [4][6] |

| Pyrrolo[2,3-d]pyrimidine | Derivative with biaryl urea moiety (15c) | VEGFR-2 | 13.6 | [4][6] |

| 3-Substituted Indolin-2-one | Compound 1 | VEGFR-2 | 20 | [7] |

| Thiazolidine-2,4-dione derivative | Compound 24 (hydroxyl phenyl-containing) | VEGFR-2 | 203 | [8] |

| Thiazolidine-2,4-dione derivative | Compound 23 (chloro phenyl-containing) | VEGFR-2 | 328 | [8] |

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a luminescence-based in vitro kinase assay to determine the inhibitory activity of substituted pyrrole-3-carboxylic acids on recombinant human VEGFR-2.

Materials and Reagents:

-

Recombinant Human VEGFR-2 (e.g., GST-tagged)

-

Kinase Buffer (e.g., 5x Kinase Buffer 1)

-

ATP solution (e.g., 500 µM)

-

Kinase Substrate (e.g., Poly (Glu:Tyr, 4:1))

-

Test Compounds (substituted pyrrole-3-carboxylic acids) dissolved in DMSO

-

Luminescence-based kinase assay kit (e.g., Kinase-Glo® MAX)

-

White 96-well assay plates

-

Microplate reader capable of measuring luminescence

Procedure:

-

Buffer and Reagent Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock. Prepare serial dilutions of the test compounds in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Master Mixture Preparation: For each reaction, prepare a master mixture containing 1x Kinase Buffer, ATP, and the kinase substrate.

-

Plate Setup:

-

Add the master mixture to each well of a white 96-well plate.

-

Test Wells: Add the diluted test compound solutions.

-

Positive Control (No Inhibitor): Add 1x Kinase Buffer with the same DMSO concentration as the test wells.

-

Blank (No Enzyme): Add 1x Kinase Buffer.

-

-

Enzyme Addition:

-

To the "Test Wells" and "Positive Control" wells, add the diluted VEGFR-2 enzyme.

-

To the "Blank" wells, add an equal volume of 1x Kinase Buffer.

-

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

-

Luminescence Detection:

-

Add the Kinase-Glo® MAX reagent to each well.

-

Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

-

Read the luminescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the average luminescence signal of the "Blank" wells from all other readings.

-

Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

-

Antibacterial Activity: Targeting DNA Gyrase

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[9][10] This enzyme is a validated target for antibacterial drugs, and substituted pyrrole-3-carboxylic acid derivatives, particularly pyrrolamides, have shown potent inhibitory activity.[11][12]

Mechanism of Action and Role in DNA Replication

DNA gyrase, a type II topoisomerase, relieves the torsional strain that accumulates ahead of the replication fork as DNA is unwound.[13] It achieves this by creating a transient double-strand break in the DNA, passing another segment of DNA through the break, and then resealing it.[10] This process is ATP-dependent.[9] Pyrrolamide inhibitors bind to the ATP-binding site of the GyrB subunit of DNA gyrase, preventing ATP hydrolysis and thereby inhibiting the enzyme's supercoiling activity.[14] This leads to the disruption of DNA synthesis and ultimately bacterial cell death.[11]

Quantitative Data: Antibacterial and Inhibitory Activity

The following table presents the DNA gyrase inhibitory and antibacterial activities of representative pyrrolamide compounds.

| Compound | Target | IC50 (µM) vs. E. coli DNA Gyrase | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. S. pneumoniae | MIC (µg/mL) vs. E. coli | Reference |

| Pyrrolamide 1 | DNA Gyrase | 3 | >64 | >64 | >64 | [15] |

| Pyrrolamide 2 | DNA Gyrase | - | ≤2 | ≤2 | ≥64 | [15] |

| N-phenylpyrrolamide (Compound C) | E. coli DNA Gyrase | 0.047 | - | - | - | [14] |

| N-phenylpyrrolamide (Compound B) | E. coli DNA Gyrase | 0.280 | - | - | - | [14] |

| N-phenylpyrrolamide (Compound A) | E. coli DNA Gyrase | 0.450 | - | - | - | [14] |

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol describes a standard agarose gel-based assay to measure the inhibition of DNA gyrase supercoiling activity.

Materials and Reagents:

-

Purified DNA gyrase (E. coli or other bacterial source)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

Assay Buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, ATP, glycerol, and albumin)

-

Test Compounds (pyrrolamides) dissolved in DMSO

-

Gel Loading Buffer

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and gel documentation system

Procedure:

-

Reaction Setup: On ice, prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and various concentrations of the test compound or DMSO (for control).

-

Enzyme Addition: Initiate the reaction by adding a defined amount of DNA gyrase to each reaction tube.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for DNA supercoiling.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA) and gel loading buffer.

-

Agarose Gel Electrophoresis:

-

Load the samples onto a 1% agarose gel.

-

Run the gel at a constant voltage until the supercoiled and relaxed DNA forms are well-separated.

-

-

Visualization and Quantification:

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

The supercoiled DNA will migrate faster than the relaxed DNA.

-

Quantify the intensity of the supercoiled DNA band for each sample.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of supercoiling activity for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins, which are lipid mediators of inflammation.[16] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[17] Substituted pyrrole-3-carboxylic acids are structurally related to known non-steroidal anti-inflammatory drugs (NSAIDs) and have been explored as selective COX-2 inhibitors.[18]

Mechanism of Action and Prostaglandin Synthesis Pathway

COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins, including PGE2, a major inflammatory mediator.[19][20] Selective COX-2 inhibitors reduce the production of pro-inflammatory prostaglandins at the site of inflammation without affecting the gastroprotective functions of COX-1, thus offering a better side-effect profile than non-selective NSAIDs.[17] Pyrrole-3-carboxylic acid derivatives can act as competitive inhibitors, binding to the active site of COX-2 and preventing the binding of arachidonic acid.[18][21]

Quantitative Data: In Vitro and In Vivo Anti-inflammatory Activity

The following table summarizes the COX-2 inhibitory and in vivo anti-inflammatory activities of selected pyrrole derivatives.

| Compound Class | Specific Compound Example | Target | IC50 (µM) | In Vivo Activity (% inhibition of edema) | Reference |

| Pyrrole-cinnamate hybrid | Hybrid 5 | COX-2 | 0.55 | - | [22][23] |

| Pyrrole derivative | Compound 4 | COX-2 | 0.65 | - | [23] |

| Pyrrole-cinnamate hybrid | Hybrid 6 | COX-2 | 7.0 | - | [22][23] |

| Pyrrole-cinnamate hybrid | Hybrid 7 | COX-2 | 7.2 | - | [23] |

| Substituted Pyrrole Carboxylic Acid | Compound 3c | - | - | 77.27% (at 3h) | [24] |

| Substituted Pyrrole Carboxylic Acid | Compound 4c | - | - | 76.24% (at 3h) | [24] |

| Substituted Pyrrole Carboxylic Acid | Compound 3d | - | - | 75.89% (at 3h) | [24] |

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay

This protocol describes a colorimetric or fluorometric assay for screening potential COX-2 inhibitors.

Materials and Reagents:

-

Purified COX-2 enzyme (ovine or human recombinant)

-

Reaction Buffer (e.g., Tris-HCl)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test Compounds (substituted pyrrole-3-carboxylic acids) dissolved in DMSO

-

Colorimetric or fluorometric probe (e.g., TMPD for colorimetric assay)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents and buffers as required. Dilute the COX-2 enzyme to the desired concentration in the reaction buffer. Prepare serial dilutions of the test compounds.

-

Reaction Setup:

-

In a 96-well plate, add the reaction buffer, heme, and the test compound or DMSO (for control).

-

Add the diluted COX-2 enzyme to all wells except the blank.

-

-

Pre-incubation: Pre-incubate the plate at a specified temperature (e.g., 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Incubation: Incubate the plate at 37°C for a defined time (e.g., 2-5 minutes).

-

Detection:

-

For a colorimetric assay, add the colorimetric probe (e.g., TMPD) and measure the absorbance at the appropriate wavelength.

-

For a fluorometric assay, measure the fluorescence intensity.

-

-

Data Analysis:

-

Calculate the percentage of COX-2 inhibition for each compound concentration compared to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Conclusion

Substituted pyrrole-3-carboxylic acids represent a highly promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated ability to potently and, in some cases, selectively inhibit key enzymes such as VEGFR-2, DNA gyrase, and COX-2 underscores their potential in the treatment of cancer, bacterial infections, and inflammatory diseases. The structure-activity relationship studies highlighted in the literature provide a rational basis for the design of next-generation inhibitors with improved efficacy and safety profiles. The experimental protocols detailed in this guide offer a practical framework for researchers to evaluate new derivatives and further explore the therapeutic landscape of this important class of molecules. Continued investigation into the synthesis and biological evaluation of substituted pyrrole-3-carboxylic acids is warranted to fully realize their clinical potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA gyrase - Wikipedia [en.wikipedia.org]

- 10. What are Bacterial DNA gyrase modulators and how do they work? [synapse.patsnap.com]

- 11. Pyrrolamide DNA gyrase inhibitors: optimization of antibacterial activity and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrrolamide DNA gyrase inhibitors: fragment-based nuclear magnetic resonance screening to identify antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. scitechnol.com [scitechnol.com]

An In-depth Technical Guide to 2,4-dimethyl-1H-pyrrole-3-carboxylic acid: Discovery and History

Introduction

2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a substituted pyrrole that holds a significant position in the landscape of organic and medicinal chemistry. While not a household name in itself, it serves as a crucial building block in the synthesis of a variety of more complex molecules, most notably in the pharmaceutical industry. Its deceptively simple structure belies a rich history intertwined with the development of heterocyclic chemistry. This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The discovery of this compound is not attributed to a single "eureka" moment but is rather a product of the systematic development of pyrrole synthesis in the late 19th century. The foundational work was laid by German chemist Ludwig Knorr, who in 1884, reported a novel method for synthesizing substituted pyrroles. This reaction, now famously known as the Knorr pyrrole synthesis, involves the condensation of an α-amino-ketone with a β-ketoester.

While Knorr's initial publication did not describe the synthesis of this compound itself, his methodology paved the way for its eventual preparation. The most common and historically significant route to this class of compounds involves the synthesis of a dicarboxylate precursor, diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate, which can then be selectively hydrolyzed and decarboxylated to yield the target molecule. The synthesis of this dicarboxylate is a classic example of the Knorr pyrrole synthesis.

The broader exploration of pyrrole chemistry was significantly driven by the work of Hans Fischer, a Nobel laureate whose research on the structure of hemin and chlorophyll in the early 20th century relied heavily on the synthesis of various substituted pyrroles. These pyrrolic building blocks were essential for the total synthesis of porphyrins, the core structure of these vital biological molecules. The methodologies developed during this era of natural product synthesis provided a robust toolkit for the preparation of a wide array of pyrrole derivatives, including this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its application in synthesis and drug design. The key data is summarized in the tables below.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [2] |

| Appearance | Solid | [2] |

| CAS Number | 17106-13-7 | [1] |

Spectroscopic Data

The spectroscopic data provides a fingerprint for the identification and characterization of the molecule.

| Spectroscopy | Data |

| ¹H NMR | The proton NMR spectrum is expected to show signals for the two methyl groups, the C5-proton of the pyrrole ring, the N-H proton, and the carboxylic acid proton. The chemical shifts (δ) are typically in the range of 2.0-2.5 ppm for the methyl groups, around 6.5-7.0 ppm for the C5-H, a broad signal for the N-H proton (often > 8.0 ppm), and a very broad signal for the carboxylic acid proton (often > 10 ppm). |

| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the two methyl carbons (around 10-15 ppm), the three pyrrole ring carbons (in the aromatic region, approximately 110-140 ppm), and the carboxylic acid carbonyl carbon (typically in the range of 165-185 ppm). |

| Infrared (IR) | The IR spectrum is characterized by a very broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid is expected around 1680-1710 cm⁻¹. The N-H stretching vibration of the pyrrole ring usually appears as a sharp to moderately broad band around 3300-3400 cm⁻¹. |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from readily available reagents. The first step is the Knorr synthesis of a dicarboxylate precursor, followed by its hydrolysis and decarboxylation.

Knorr Synthesis of Diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate

This procedure is a modification of the original Knorr synthesis.

Materials:

-

Ethyl acetoacetate

-

Sodium nitrite

-

Zinc dust

-

Glacial acetic acid

-

Ethanol

Procedure:

-

Dissolve ethyl acetoacetate in glacial acetic acid and cool the solution in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir for a specified time.

-

Gradually add zinc dust to the reaction mixture. The reaction is exothermic and may require cooling to control the temperature.

-

After the zinc addition, heat the mixture to reflux for a period to ensure the completion of the reaction.

-

Pour the hot reaction mixture into a large volume of water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate.

Hydrolysis and Decarboxylation to this compound

Materials:

-

Diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate

-

Potassium hydroxide

-

Water

-

Hydrochloric acid

Procedure:

-

Prepare a solution of potassium hydroxide in water.

-

Add the diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate to the potassium hydroxide solution.

-

Heat the mixture to reflux. The hydrolysis of the ester groups will occur.

-

Continue heating to effect the decarboxylation of the resulting dicarboxylic acid. The progress of the reaction can be monitored by the cessation of carbon dioxide evolution.

-

After cooling, carefully acidify the reaction mixture with hydrochloric acid to precipitate the this compound.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to yield the final product.

Logical Relationships and Workflows

The synthesis of this compound follows a logical progression from simple starting materials to the final product through a series of well-established reactions. This workflow can be visualized as follows:

Applications in Drug Development and Research

While this compound itself has limited reported direct biological activity, its true value lies in its role as a versatile intermediate in the synthesis of pharmacologically active compounds. The pyrrole scaffold is a common feature in many drugs due to its ability to participate in hydrogen bonding and its relatively electron-rich nature.

The most prominent application of a close derivative is in the synthesis of Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of various cancers. The synthesis of Sunitinib involves the formylation of the ethyl ester of this compound to introduce a formyl group at the 5-position. This formylated intermediate is then further elaborated to produce the final drug molecule.

The general structure of this compound also serves as a template for the development of new chemical entities. Researchers have explored the synthesis of various derivatives by modifying the carboxylic acid group and the N-H position of the pyrrole ring to create compounds with a range of biological activities, including antimicrobial and anticancer properties.

The relationship between the core molecule and its application in the synthesis of Sunitinib can be visualized as follows:

Conclusion

This compound is a testament to the enduring legacy of classical organic synthesis. Born from the pioneering work on pyrrole chemistry in the late 19th and early 20th centuries, it has evolved from a molecule of academic interest to a valuable tool in modern drug discovery and development. Its straightforward synthesis, based on the robust Knorr pyrrole condensation, and its utility as a versatile building block ensure its continued relevance in the fields of synthetic and medicinal chemistry. For researchers and scientists, a deep understanding of the history, properties, and synthetic pathways of this core heterocyclic compound provides a solid foundation for innovation in the development of new therapeutics.

References

Methodological & Application

Synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid: A Detailed Guide for Researchers

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid, a valuable building block in the development of various pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol is broken down into a two-step process, beginning with the synthesis of an ethyl ester intermediate, followed by its hydrolysis to yield the final carboxylic acid.

Overview of the Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the formation of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate from the reaction of 2-bromopropionaldehyde, ethyl acetoacetate, and ammonia. The subsequent and final step is the hydrolysis of this ester intermediate to the desired this compound using a strong base.

Figure 1: Synthetic workflow for this compound.

Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Table 1: Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | C₉H₁₃NO₂ | 167.21 | 2199-51-1 |

| This compound | C₇H₉NO₂ | 139.15 | 17106-13-7 |

Table 2: Reaction Conditions and Expected Yields

| Step | Key Reagents | Solvent | Temperature | Reaction Time | Typical Yield |

| 1. Ester Synthesis | 2-Bromopropionaldehyde, Ethyl Acetoacetate, Ammonia | Aprotic Solvent | 0 - 50 °C | 10 - 14 hours | ~77% |

| 2. Hydrolysis | Potassium Hydroxide | Ethanol/Water | Reflux | 2 - 3 hours | High |

Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

This procedure is based on the principles of the Hantzsch pyrrole synthesis.

Materials:

-

Propionaldehyde

-

Bromine

-

Ethyl acetoacetate

-

Ammonia water (aqueous ammonia)

-

Aprotic solvent (e.g., Dichloromethane)

-

Ice bath

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Preparation of 2-Bromopropionaldehyde:

-

In a reaction vessel, dissolve propionaldehyde in an appropriate amount of an aprotic solvent.

-

Cool the solution to 0-10 °C using an ice bath.

-

Slowly add bromine dropwise to the cooled solution, ensuring the reaction temperature is maintained between 0 °C and 50 °C.

-

After the addition is complete, continue to stir the reaction mixture at this temperature for 3-5 hours, or until the color of the bromine fades.

-

Concentrate the reaction mixture under reduced pressure to obtain crude 2-bromopropionaldehyde.

-

-

Ring-Closure Reaction:

-

In a separate reaction vessel, combine the crude 2-bromopropionaldehyde and ethyl acetoacetate.

-

Cool the mixture to 0-10 °C.

-

Add ammonia water dropwise to the mixture, maintaining the temperature between 0 °C and 50 °C.

-

After the addition is complete, allow the reaction to proceed for 10-14 hours at a temperature between 0 °C and 50 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by crystallization. A yield of approximately 77% and a purity of over 96% (by HPLC) can be expected for the dried product.[1]

-

Characterization Data for Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate:

-

Appearance: White to light brown crystalline solid.[2]

-

Melting Point: 75-76 °C.[2]

-

Boiling Point: 162 °C at 11 mmHg.

-

¹³C NMR: Data is available in the literature, which can be used to confirm the structure.[3]

Step 2: Hydrolysis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate to this compound

This procedure is a standard saponification of an ester.

Materials:

-

Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

Saponification:

-

In a round-bottomed flask, prepare a solution of potassium hydroxide in a mixture of ethanol and water.

-

Add ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate to the basic solution.

-

Heat the mixture to reflux and maintain for 2-3 hours. The progress of the hydrolysis can be monitored by TLC.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the mixture with hydrochloric acid to a pH of approximately 3-4 to precipitate the carboxylic acid.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any remaining salts.

-

Dry the product under vacuum to yield this compound.

-

Characterization Data for this compound:

-

Appearance: Solid.

-

¹H NMR and ¹³C NMR: The acidic proton of the carboxylic acid typically appears between 10-13 ppm in the ¹H NMR spectrum, and the carboxyl carbon appears between 170-185 ppm in the ¹³C NMR spectrum.[4]

Signaling Pathways and Logical Relationships

The synthesis follows a logical progression from readily available starting materials to the final product through the formation of a key intermediate.

Figure 2: Logical progression of the synthesis.

This detailed protocol provides a reliable method for the synthesis of this compound, which is a key component in the development of novel therapeutic agents.[5] Researchers are advised to follow standard laboratory safety procedures when handling all chemicals.

References

- 1. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | 2199-51-1 [chemicalbook.com]

- 2. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | C9H13NO2 | CID 137481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. myneni.princeton.edu [myneni.princeton.edu]

- 5. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid via a Modified Knorr Pyrrole Synthesis and Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The described methodology involves a two-step process commencing with a modified Knorr pyrrole synthesis to yield ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, followed by the hydrolysis of the ester to the final carboxylic acid.

The Paal-Knorr synthesis and its variations, like the Knorr pyrrole synthesis, are fundamental methods for the construction of the pyrrole ring, a core structure in many biologically active compounds.[1][2] The Knorr synthesis, in particular, involves the condensation of an α-amino-ketone with a β-dicarbonyl compound.[1][3] This approach offers a versatile route to highly substituted pyrroles.

Overall Synthesis Workflow

The synthesis of this compound is achieved through the following two-stage process:

Caption: Overall workflow for the two-step synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Reactants | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Knorr Pyrrole Synthesis | Ethyl acetoacetate, Sodium Nitrite | Acetic Acid | Zinc | Room Temp. to Reflux | 2-4 | 60-70 |

| 2 | Ester Hydrolysis | Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | Ethanol/Water | Sodium Hydroxide | Reflux | 2-3 | 85-95 |

Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (Modified Knorr Pyrrole Synthesis)

This protocol is adapted from the classical Knorr pyrrole synthesis, where an α-amino-β-ketoester is generated in situ and subsequently condensed with a β-ketoester.[2][3]

Materials:

-

Ethyl acetoacetate

-

Glacial acetic acid

-

Sodium nitrite (NaNO₂)

-

Zinc dust

-

Ethanol

-

Water

-

Ice bath

-

Round-bottom flask (500 mL)

-

Magnetic stirrer

-

Reflux condenser

-

Buchner funnel and filter paper

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (2 equivalents) in glacial acetic acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite (1 equivalent) in water to the stirred solution while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.

-

Gradually add zinc dust (2 equivalents) to the reaction mixture in small portions. The addition is exothermic, and the temperature should be controlled to prevent excessive foaming.

-

Once the zinc addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water (500 mL).

-

A precipitate will form. Collect the crude product by vacuum filtration and wash it thoroughly with water.

-

Recrystallize the crude solid from ethanol to obtain pure ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate as a crystalline solid.

Step 2: Synthesis of this compound (Ester Hydrolysis)

This protocol describes the saponification of the pyrrole ester to the corresponding carboxylic acid.

Materials:

-

Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

-

Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer

-

pH paper or pH meter

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask, dissolve ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., a 1:1 ratio).

-

Add sodium hydroxide pellets (2-3 equivalents) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and cool it in an ice bath.

-

Slowly acidify the solution by adding concentrated hydrochloric acid dropwise with stirring until the pH reaches approximately 3-4.

-

A precipitate of this compound will form.

-

Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.

Signaling Pathways and Logical Relationships

The mechanism of the Knorr pyrrole synthesis is a well-established pathway in organic chemistry.

Caption: Simplified mechanism of the Knorr pyrrole synthesis.

References

Application Notes and Protocols: Hantzsch Pyrrole Synthesis for Substituted Pyrrole-3-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Hantzsch pyrrole synthesis for the preparation of substituted pyrrole-3-carboxylic acids and their derivatives. This powerful multicomponent reaction offers a versatile and efficient route to a class of compounds with significant potential in medicinal chemistry and drug development. The protocols outlined below cover both traditional batch synthesis and modern continuous flow techniques, offering flexibility for various research and development needs.

Introduction

The Hantzsch pyrrole synthesis, first reported by Arthur Hantzsch in 1890, is a classic multicomponent reaction that provides access to a wide variety of substituted pyrroles.[1] The reaction typically involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1] This methodology is particularly valuable for the synthesis of pyrrole-3-carboxylic acid derivatives, which are key structural motifs in numerous biologically active molecules and approved drugs. Their prevalence in pharmaceuticals stems from their ability to act as scaffolds for kinase inhibitors and other targeted therapies.

Applications in Drug Development

Substituted pyrrole-3-carboxylic acids and their amide derivatives are privileged structures in medicinal chemistry, frequently found in compounds targeting key signaling pathways implicated in diseases such as cancer and inflammation.

Kinase Inhibition

Many pyrrole-containing compounds exhibit potent inhibitory activity against various protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. By targeting the ATP-binding site of kinases, these inhibitors can block downstream signaling and inhibit tumor growth and proliferation.

Key Signaling Pathways Targeted by Pyrrole Derivatives:

-

VEGFR-2 Signaling: The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several pyrrole-based drugs function by inhibiting VEGFR-2.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Inhibitors of this pathway are effective in treating cancers driven by mutations in genes like BRAF and RAS.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, metabolism, and survival. Its aberrant activation is common in many cancers, making it an attractive target for therapeutic intervention.

Reaction Mechanism and Workflow

The Hantzsch pyrrole synthesis proceeds through a series of well-established steps, initiated by the formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone, followed by cyclization and dehydration to yield the aromatic pyrrole ring.

Caption: General mechanism of the Hantzsch pyrrole synthesis.

A typical experimental workflow for the synthesis and subsequent derivatization of pyrrole-3-carboxylic acids is depicted below.

Caption: Experimental workflow for synthesis and derivatization.

Data Presentation

The following tables summarize quantitative data for the synthesis of various substituted pyrrole-3-carboxylic acids and their precursors via the Hantzsch synthesis, including both batch and continuous flow methods.

Table 1: Batch Synthesis of Substituted Ethyl Pyrrole-3-carboxylates

| Entry | R¹ | R² | R³ | R⁴ | Yield (%) | Reference |

| 1 | H | Me | COOEt | Me | 45 | [2] |

| 2 | H | Et | COOEt | Me | 49 | [2] |

| 3 | H | n-Pr | COOEt | Me | 42 | [2] |

| 4 | H | n-Bu | COOEt | Me | 35 | [2] |

| 5 | H | n-Pentyl | COOEt | Me | 28 | [2] |

| 6 | Me | Me | COOEt | Me | 26 | [2] |

Table 2: Continuous Flow Synthesis of Substituted Pyrrole-3-carboxylic Acids [3]

| Entry | R¹ (Amine) | R² (β-Ketoester) | R³ (α-Haloketone) | Product | Yield (%) |

| 1 | Benzyl | t-Butyl acetoacetate | 2-Bromoacetophenone | 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 65 |

| 2 | 4-Methoxybenzyl | t-Butyl acetoacetate | 2-Bromoacetophenone | 1-(4-methoxybenzyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 68 |

| 3 | Cyclohexylmethyl | t-Butyl acetoacetate | 2-Bromoacetophenone | 1-(cyclohexylmethyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 71 |

| 4 | Benzyl | t-Butyl acetoacetate | 2-Bromo-1-(4-chlorophenyl)ethanone | 1-benzyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid | 62 |

| 5 | Benzyl | t-Butyl 3-oxopentanoate | 2-Bromoacetophenone | 1-benzyl-2-ethyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 55 |

Experimental Protocols

Protocol 1: Batch Synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid[3]

This protocol is adapted from the supplementary information of Herath and Cosford (2010) for the in-flask synthesis.

Materials:

-

tert-Butyl acetoacetate

-

Benzylamine

-

2-Bromoacetophenone

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

-

To a solution of tert-butyl acetoacetate (1.0 equiv) and benzylamine (1.0 equiv) in DMF, add DIPEA (1.2 equiv).

-

Stir the mixture at room temperature for 10 minutes.

-

Add a solution of 2-bromoacetophenone (1.0 equiv) in DMF to the reaction mixture.

-

Heat the reaction mixture to 100 °C and stir for 4 hours.

-

Cool the reaction to room temperature and pour into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain the tert-butyl ester intermediate.

-

Dissolve the purified tert-butyl ester in a 1:1 mixture of DCM and TFA.

-

Stir the solution at room temperature for 2 hours.

-

Remove the solvent under reduced pressure to yield the final product, 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid. The reported yield for the in-flask synthesis is 40%.[3]

Protocol 2: Continuous Flow Synthesis of Substituted Pyrrole-3-carboxylic Acids[3]

This protocol describes a general method for the one-step continuous flow synthesis of pyrrole-3-carboxylic acids.

Equipment:

-

Microreactor system with at least two pumps and a heating unit (e.g., Syrris Africa or Asia system)

-

Back pressure regulator

Reagent Solutions:

-

Solution A: A solution of the primary amine (1.0 M) and DIPEA (1.2 M) in DMF.

-

Solution B: A solution of the β-ketoester (e.g., tert-butyl acetoacetate, 1.0 M) in DMF.

-

Solution C: A solution of the α-bromoketone (1.0 M) in DMF.

Procedure:

-

Set up the microreactor system with two pumps.

-

Pump Solution A and Solution B at equal flow rates into a T-mixer to form the enamine in situ.

-

The combined stream is then mixed with Solution C (pumped at an equal flow rate) at a second T-mixer.

-

The resulting reaction mixture is passed through a heated reactor coil (e.g., 10 mL) at a specified temperature (e.g., 200 °C) and residence time (e.g., 8 minutes). The HBr generated in situ facilitates the hydrolysis of the tert-butyl ester.[3]

-

The product stream is cooled and collected after passing through a back pressure regulator.

-

The collected solution is concentrated, and the crude product is purified by standard methods (e.g., recrystallization or chromatography).

Protocol 3: Synthesis of Pyrrole-3-carboxamides

Materials:

-

Substituted pyrrole-3-carboxylic acid

-

Amine (R-NH₂)

-

Coupling agents (e.g., EDC, HOBt, or HATU)

-

Base (e.g., DIPEA or triethylamine)

-

Anhydrous solvent (e.g., DMF or DCM)

Procedure:

-

Dissolve the pyrrole-3-carboxylic acid (1.0 equiv) in the anhydrous solvent.

-

Add the coupling agent (e.g., EDC, 1.2 equiv) and an activator (e.g., HOBt, 1.2 equiv).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 equiv) and the base (e.g., DIPEA, 2.0 equiv).

-

Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with aqueous solutions (e.g., saturated sodium bicarbonate, water, and brine).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel chromatography.

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways often targeted by pyrrole-3-carboxylic acid derivatives in the context of drug development.

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Caption: Overview of MAPK and PI3K/Akt signaling pathways.

References

Application Notes: Synthesis of Sunitinib Utilizing 2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

Introduction

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of various cancers, including renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[1] The chemical structure of Sunitinib is built upon a central pyrrole ring, which is condensed with a 5-fluorooxindole moiety. A critical starting material for the pyrrole portion of the molecule is 2,4-dimethyl-1H-pyrrole-3-carboxylic acid and its derivatives. This document outlines the synthetic pathway, experimental protocols, and relevant data for the synthesis of Sunitinib, focusing on the utilization of this key pyrrole intermediate.

Synthetic Pathway Overview

The synthesis of Sunitinib from this compound is not a direct condensation. The carboxylic acid must first be converted into a more complex intermediate, typically N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide . This key intermediate is then condensed with 5-fluoro-1,3-dihydro-indol-2-one in a Knoevenagel-type reaction to yield the Sunitinib base. The base is subsequently converted to its more stable and pharmaceutically acceptable malate salt.

The overall synthetic strategy involves several key transformations:

-

Amidation: The carboxylic acid group of the pyrrole is converted to a carboxamide by reacting it with N,N-diethylethylene-diamine.

-

Formylation: A formyl group (-CHO) is introduced at the C5 position of the pyrrole ring, which is essential for the subsequent condensation reaction. In some routes, formylation may precede amidation.

-

Condensation: The formylated pyrrole intermediate is condensed with 5-fluoro-1,3-dihydro-indol-2-one to form the Sunitinib base.

-

Salt Formation: The Sunitinib base is treated with L-malic acid to produce Sunitinib malate.

This multi-step approach allows for the construction of the complex Sunitinib molecule from relatively simple and commercially available starting materials.[2][3]

Caption: General synthetic pathway for Sunitinib from the pyrrole carboxylic acid precursor.

Experimental Protocols

The following protocols are compiled from various optimized procedures reported in scientific literature and patents.[4][5][6]

Protocol 1: Synthesis of N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (Key Intermediate)

This protocol combines the amidation and formylation steps.

-

Amidation:

-

To a solution of this compound in a suitable solvent (e.g., tetrahydrofuran), add a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide HCl (EDC) or dicyclohexylcarbodiimide (DCC).[5]

-

Slowly add 2-(diethylamino)ethylamine to the mixture at room temperature.

-

Stir the reaction mixture for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction by filtering any solid byproducts and removing the solvent under reduced pressure to obtain the crude amide.

-

-

Formylation (Vilsmeier-Haack Reaction):

-

Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) in an ice bath.